molecular formula C6H7F5N2S B2907774 4-(Pentafluorosulfanyl)benzene-1,2-diamine CAS No. 663179-59-7

4-(Pentafluorosulfanyl)benzene-1,2-diamine

Cat. No. B2907774
CAS RN: 663179-59-7
M. Wt: 234.19
InChI Key: UIJLRAJFHPRCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pentafluorosulfanyl)benzene-1,2-diamine, also known as (3,4-Diaminophenyl)sulfur pentafluoride, is a chemical compound with the empirical formula C6H7F5N2S . It has a molecular weight of 234.19 . This compound is typically available in solid form .


Molecular Structure Analysis

The molecular structure of 4-(Pentafluorosulfanyl)benzene-1,2-diamine is represented by the SMILES string NC1=C(N)C=C(S(F)(F)(F)(F)F)C=C1 .


Physical And Chemical Properties Analysis

4-(Pentafluorosulfanyl)benzene-1,2-diamine is a solid compound . It has a molecular weight of 234.19 . The compound’s structure conforms to the Proton NMR spectrum . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Current State of Research

4-(Pentafluorosulfanyl)benzene-1,2-diamine (F5Ph-BDA) is an organic compound undergoing active research for its potential applications in various scientific domains. Currently, researchers are exploring its use as an anticancer and antimicrobial agent. Moreover, its unique characteristics render it suitable for material science and organic electronics applications​​.

Potential Implications in Various Fields

F5Ph-BDA's structure, which includes a pentafluorosulfanyl group, makes it a promising candidate for developing new drugs with enhanced pharmacokinetic properties. Its potential as a foundational element for new materials with unique properties is also being investigated. These applications could significantly impact research and industry, offering advancements in drug development and material science​​.

Limitations and Future Directions

Despite its promising applications, F5Ph-BDA faces challenges such as low solubility and stability in certain solvents. Further research is necessary to assess its toxicity and biological effects in vivo. Future research may include developing new synthetic routes, exploring its properties in various applications, and potentially using F5Ph-BDA-based materials in organic electronics and pharmaceuticals​​.

Chemical Properties

F5Ph-BDA has an XLogP3 value of 3.9, indicating its hydrophobic nature, which is crucial in drug design and material science applications​​.

Synthesis and Applications

Pentafluorosulfanyl (SF5)-containing compounds, including F5Ph-BDA, are recognized for their unique properties, making them valuable as fluorine-containing building blocks. Their application spans material science and medicinal chemistry. However, synthesizing these compounds can be challenging due to harsh reaction conditions. Recent advancements in synthesis methods, such as S-F and C-SF5 bond formation, have opened new possibilities for creating chemical scaffolds that were previously inaccessible​​.

properties

IUPAC Name

4-(pentafluoro-λ6-sulfanyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F5N2S/c7-14(8,9,10,11)4-1-2-5(12)6(13)3-4/h1-3H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJLRAJFHPRCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F5N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

663179-59-7
Record name 663179-59-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.